molecular formula C17H17Cl2NO B8136214 Asenapine-13C-D3 hydrochloride

Asenapine-13C-D3 hydrochloride

Cat. No.: B8136214
M. Wt: 326.2 g/mol
InChI Key: FNJQDKSEIVVULU-XSYCCUFUSA-N
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Description

Asenapine-13C-D3 hydrochloride is a labeled version of the antipsychotic drug asenapine, where specific carbon and hydrogen atoms are replaced with their isotopes, carbon-13 and deuterium, respectively. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of asenapine due to its isotopic labeling, which allows for precise tracking in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Asenapine-13C-D3 hydrochloride involves the incorporation of carbon-13 and deuterium into the asenapine molecule. The process typically starts with the synthesis of labeled precursors, followed by their integration into the asenapine structure through a series of chemical reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the isotopic labeling is consistent and the final product meets the required purity standards. The production involves stringent quality control measures to ensure the isotopic purity and chemical integrity of the compound .

Chemical Reactions Analysis

Types of Reactions: Asenapine-13C-D3 hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms .

Scientific Research Applications

Asenapine-13C-D3 hydrochloride is widely used in scientific research, particularly in the fields of:

Mechanism of Action

Asenapine-13C-D3 hydrochloride exerts its effects by acting as an antagonist at various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors. It has a high affinity for these receptors, which allows it to modulate neurotransmitter activity in the brain. This modulation is believed to contribute to its antipsychotic effects, improving symptoms in conditions such as schizophrenia and bipolar disorder .

Comparison with Similar Compounds

Uniqueness: Asenapine-13C-D3 hydrochloride is unique due to its dual isotopic labeling with both carbon-13 and deuterium. This dual labeling provides enhanced tracking capabilities in metabolic studies, allowing for more precise and detailed analysis compared to single-labeled or non-labeled versions .

Properties

IUPAC Name

(2R,6R)-9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO.ClH/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;/h2-8,14-15H,9-10H2,1H3;1H/t14-,15-;/m0./s1/i1+1D3;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJQDKSEIVVULU-XSYCCUFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])N1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.